

Application Notes and Protocols: L-Histidine, Methyl Ester Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Histidine, methyl ester*

Cat. No.: B073626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine, methyl ester dihydrochloride is a highly soluble and stable derivative of the essential amino acid L-Histidine.^{[1][2]} In cell culture, it serves as a readily available precursor to L-Histidine, which is vital for numerous cellular processes including protein synthesis, pH buffering, and the modulation of signaling pathways.^{[2][3]} Its enhanced solubility and stability make it an excellent supplement for various cell culture media, supporting robust cell growth, proliferation, and viability.^[2] These application notes provide detailed protocols for the use of **L-Histidine, methyl ester** dihydrochloride in cell culture, guidance on determining optimal concentrations, and an overview of its effects on cellular physiology.

While specific quantitative data and detailed protocols for **L-Histidine, methyl ester** dihydrochloride are not extensively documented in peer-reviewed literature, the following information is based on the well-established roles of L-Histidine in cell culture. The protocols provided are adapted from standard cell culture methodologies for amino acid supplementation. Researchers are encouraged to use these as a starting point and optimize the conditions for their specific cell lines and experimental needs.

Key Applications

- Cell Culture Media Supplementation: To support the growth and proliferation of various mammalian cell lines, including Chinese Hamster Ovary (CHO) and Human Embryonic

Kidney (HEK293) cells.[2]

- Recombinant Protein Production: To enhance the yield and quality of recombinant proteins by providing an essential building block for protein synthesis.
- Studying Cellular Metabolism and Signaling: To investigate the role of histidine in metabolic pathways, such as the mTOR pathway, and its impact on cellular responses to stress.[3][4]
- Antioxidant and Cytoprotective Studies: To explore the protective effects of histidine against oxidative stress and apoptosis.[5][6][7]

Data Presentation

Table 1: Physicochemical Properties of L-Histidine, Methyl Ester Dihydrochloride

Property	Value	Reference
CAS Number	7389-87-9	[1][2]
Molecular Formula	C ₇ H ₁₁ N ₃ O ₂ ·2HCl	[1][2]
Molecular Weight	242.1 g/mol	[1][2]
Appearance	White to off-white solid	[1]
Solubility	Soluble in water, DMSO, and Methanol	[1]
Storage Temperature	-20°C	[1]

Table 2: Recommended Starting Concentrations for L-Histidine Supplementation

Note: These concentrations are based on typical L-Histidine levels in commercially available cell culture media and published studies. The optimal concentration for **L-Histidine, methyl ester** dihydrochloride may vary and should be determined empirically. Adjustments should be made based on the molecular weight difference between L-Histidine (155.15 g/mol) and **L-Histidine, methyl ester** dihydrochloride (242.1 g/mol).

Cell Line	Application	Recommended Starting Concentration (of L-Histidine)
CHO Cells	General Cell Culture	0.2 - 0.5 mM
CHO Cells	Recombinant Antibody Production	0.5 - 2.0 mM
HEK293 Cells	Transient Transfection & Protein Expression	0.3 - 1.0 mM
Hybridoma Cells	Monoclonal Antibody Production	0.4 - 1.5 mM

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of L-Histidine, Methyl Ester Dihydrochloride

Objective: To prepare a sterile, concentrated stock solution for supplementing cell culture media.

Materials:

- **L-Histidine, methyl ester** dihydrochloride powder
- Cell culture-grade water (e.g., WFI or Milli-Q)
- Sterile conical tubes (15 mL or 50 mL)
- Sterile 0.22 μ m syringe filter
- Sterile syringes
- Calibrated pH meter
- 1 M NaOH and 1 M HCl for pH adjustment (if necessary)

Procedure:

- In a sterile conical tube, weigh out the desired amount of **L-Histidine, methyl ester** dihydrochloride powder. For a 100 mM stock solution, dissolve 2.421 g in 100 mL of cell culture-grade water.
- Add approximately 80% of the final volume of water to the tube.
- Gently vortex or swirl the tube to dissolve the powder completely.
- If necessary, adjust the pH to the desired level (typically 7.2-7.4) using 1 M NaOH or 1 M HCl. Monitor the pH using a calibrated pH meter.
- Bring the solution to the final volume with cell culture-grade water.
- Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile storage bottle.
- Label the bottle with the compound name, concentration, and date of preparation.
- Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: Supplementation of Cell Culture Medium

Objective: To supplement a basal cell culture medium with a specific concentration of **L-Histidine, methyl ester** dihydrochloride.

Materials:

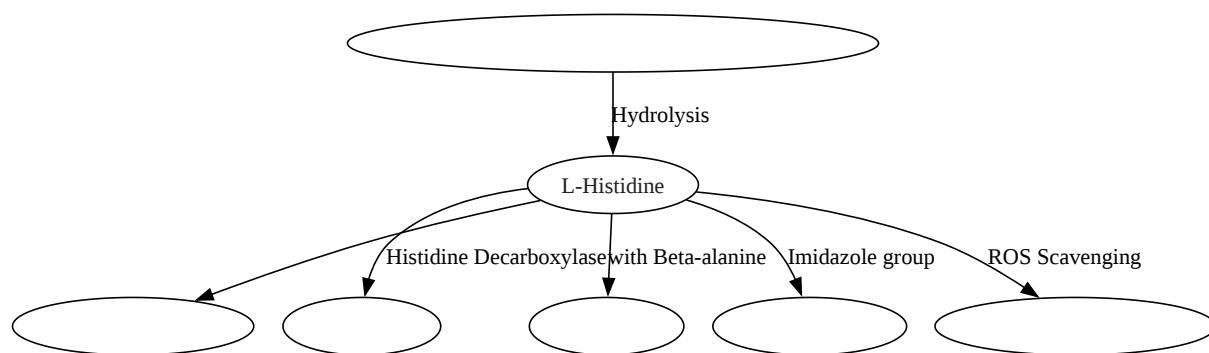
- Basal cell culture medium
- Sterile stock solution of **L-Histidine, methyl ester** dihydrochloride (from Protocol 1)
- Sterile serological pipettes
- Sterile cell culture flasks or plates

Procedure:

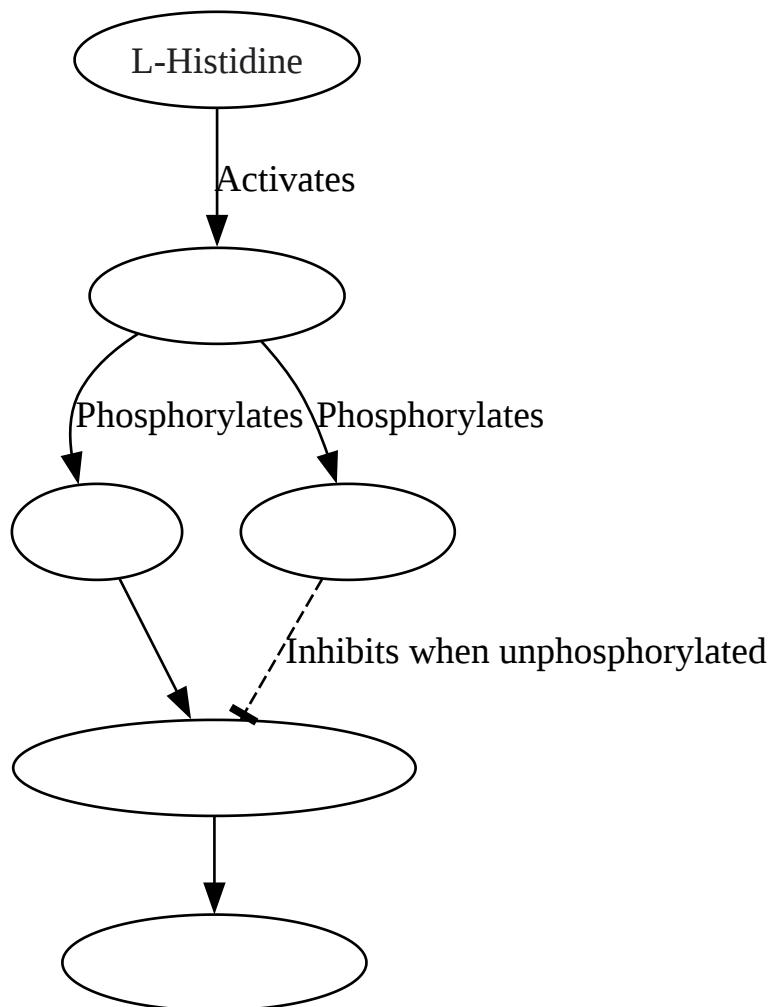
- Determine the desired final concentration of **L-Histidine, methyl ester** dihydrochloride in the cell culture medium.
- Calculate the volume of the stock solution required to achieve the desired final concentration using the formula: $C_1V_1 = C_2V_2$.
- Under sterile conditions in a laminar flow hood, add the calculated volume of the sterile stock solution to the basal medium.
- Gently swirl the medium to ensure thorough mixing.
- The supplemented medium is now ready for use in cell culture experiments.

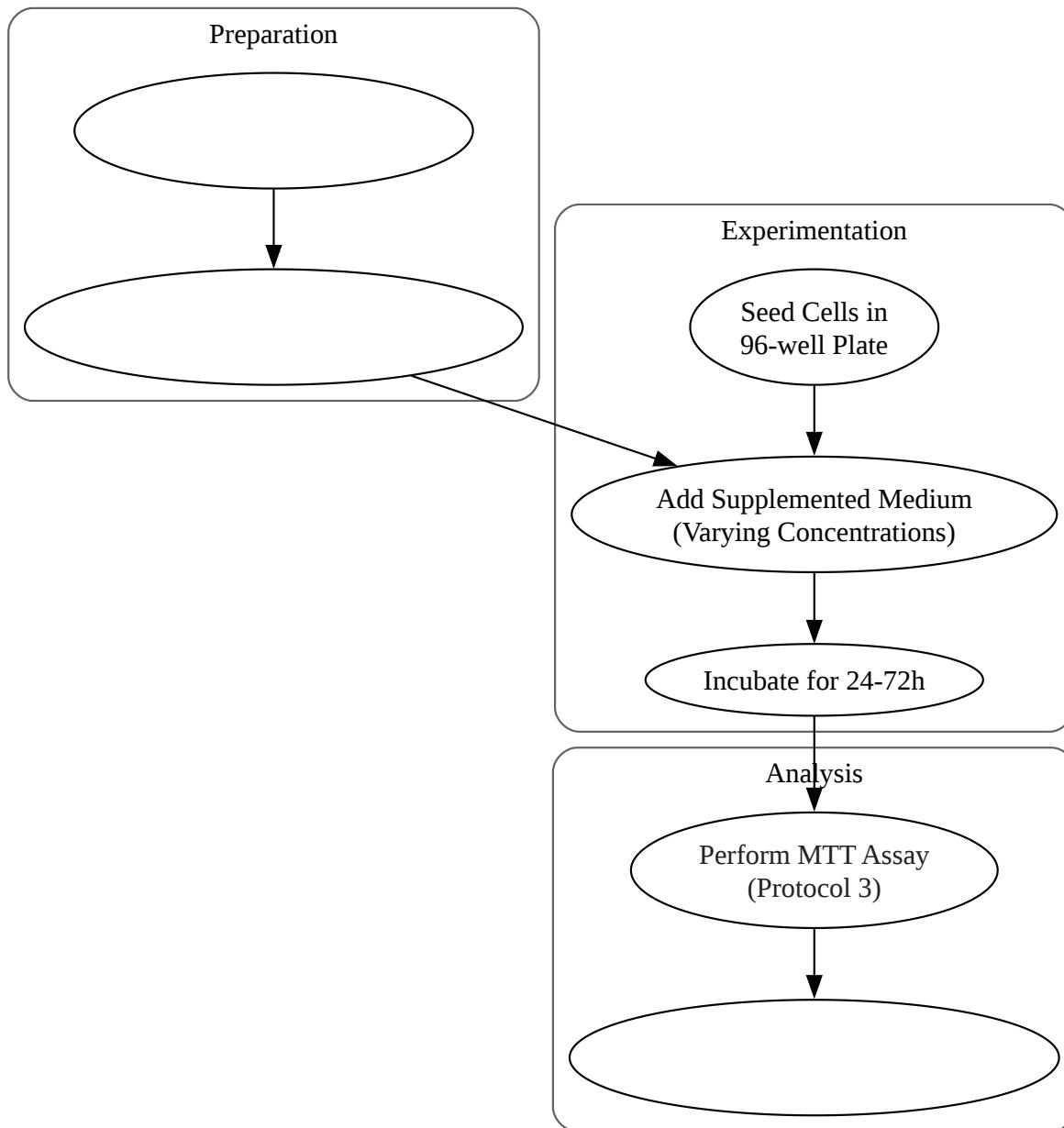
Protocol 3: Cell Viability (MTT) Assay to Determine Optimal Concentration

Objective: To determine the optimal, non-toxic concentration range of **L-Histidine, methyl ester** dihydrochloride for a specific cell line.


Materials:

- Cell line of interest
- Complete cell culture medium
- **L-Histidine, methyl ester** dihydrochloride stock solution
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Multi-well spectrophotometer (plate reader)


Procedure:


- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C and 5% CO₂.
- Prepare a serial dilution of the **L-Histidine, methyl ester** dihydrochloride stock solution in complete culture medium to create a range of final concentrations to be tested (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Include a vehicle control (medium with the same volume of water as the highest concentration of the supplement).
- Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of the supplement.
- Incubate the plate for 24-72 hours.
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]
- Add 100 μ L of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8][9]
- Read the absorbance at 570 nm using a microplate reader.[8][9]
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Signaling Pathways and Workflows

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model | MDPI [mdpi.com]
- 5. Protective Role of Histidine Supplementation Against Oxidative Stress Damage in the Management of Anemia of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histidine Deficiency Inhibits Intestinal Antioxidant Capacity and Induces Intestinal Endoplasmic-Reticulum Stress, Inflammatory Response, Apoptosis, and Necroptosis in Largemouth Bass (*Micropterus salmoides*) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Application Notes and Protocols: L-Histidine, Methyl Ester Dihydrochloride in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073626#cell-culture-applications-of-l-histidine-methyl-ester-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com